

Biological activity of 1,3,4-oxadiazole derivatives

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Compound of Interest

Compound Name: *Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate*

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An In-depth Technical Guide on the Biological Activity of 1,3,4-Oxadiazole Derivatives

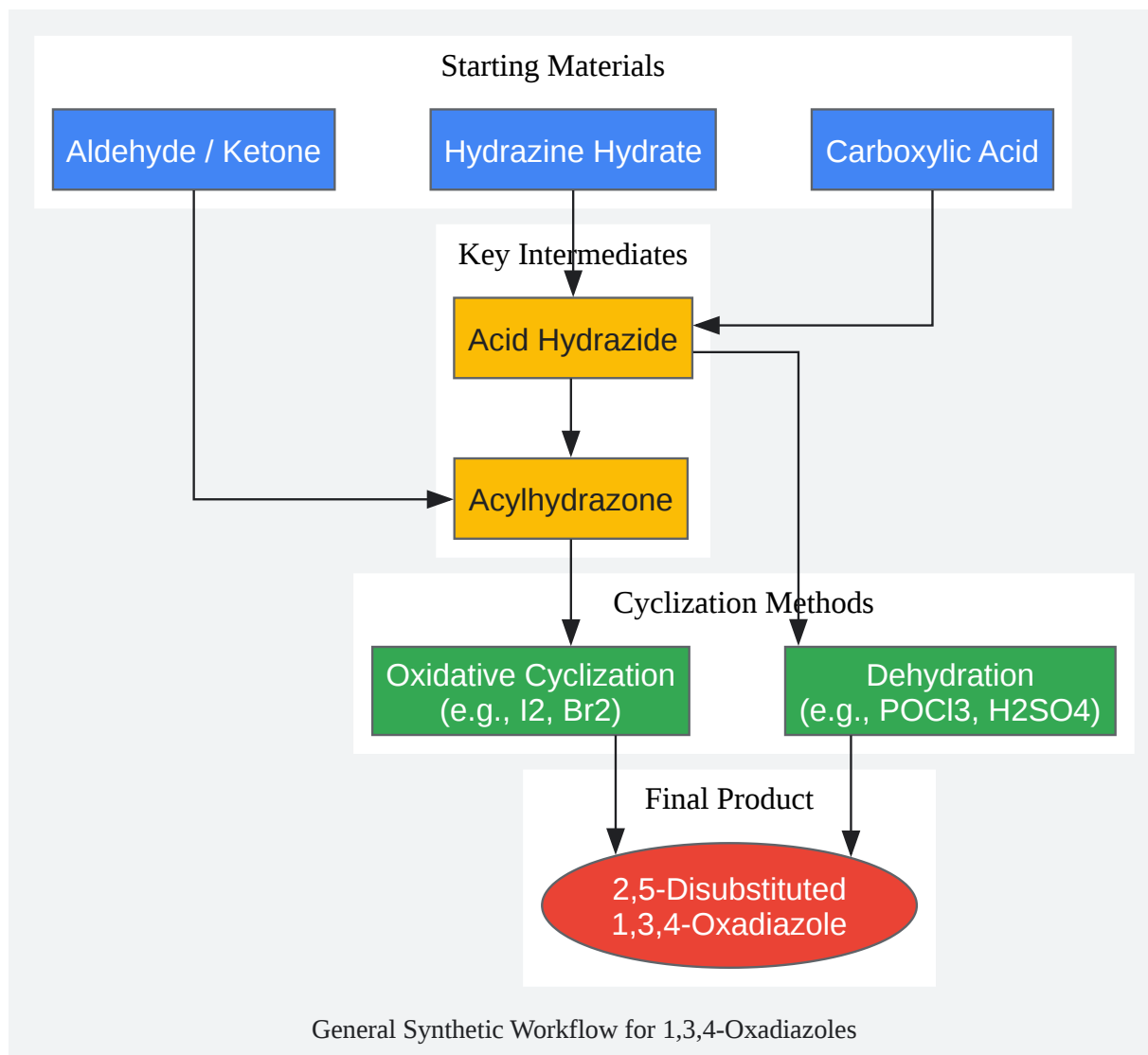
Introduction

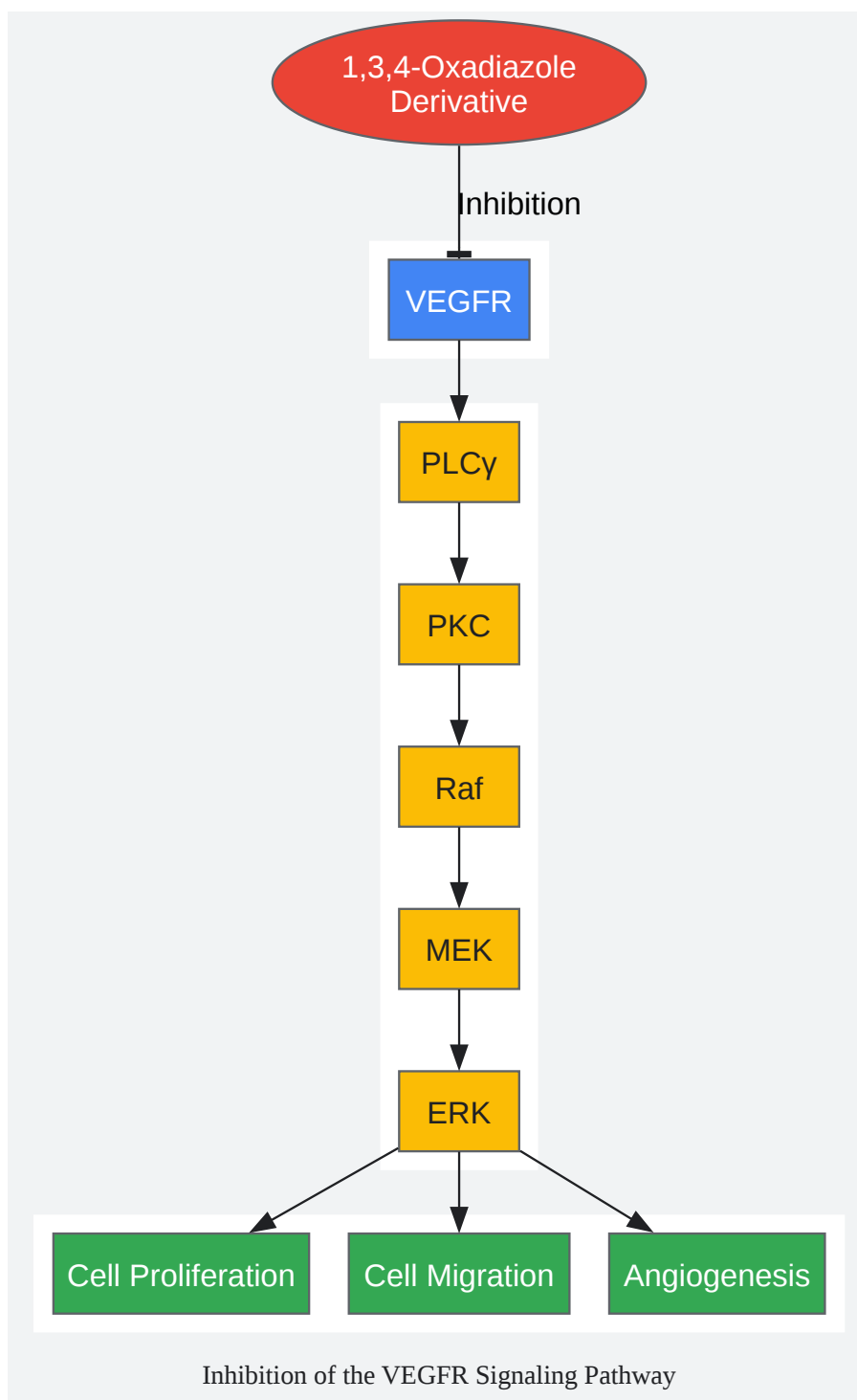
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.[1][2] This nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to participate in hydrogen bonding with biological receptors.[3] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4][5][6] The versatility of this scaffold has led to its incorporation into several marketed drugs, such as the antiretroviral agent Raltegravir, the anticancer drug Zibotentan, and the antihypertensive Tiodazosin, underscoring its therapeutic significance.[7][8] This guide provides a comprehensive overview of the diverse biological activities of 1,3,4-oxadiazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

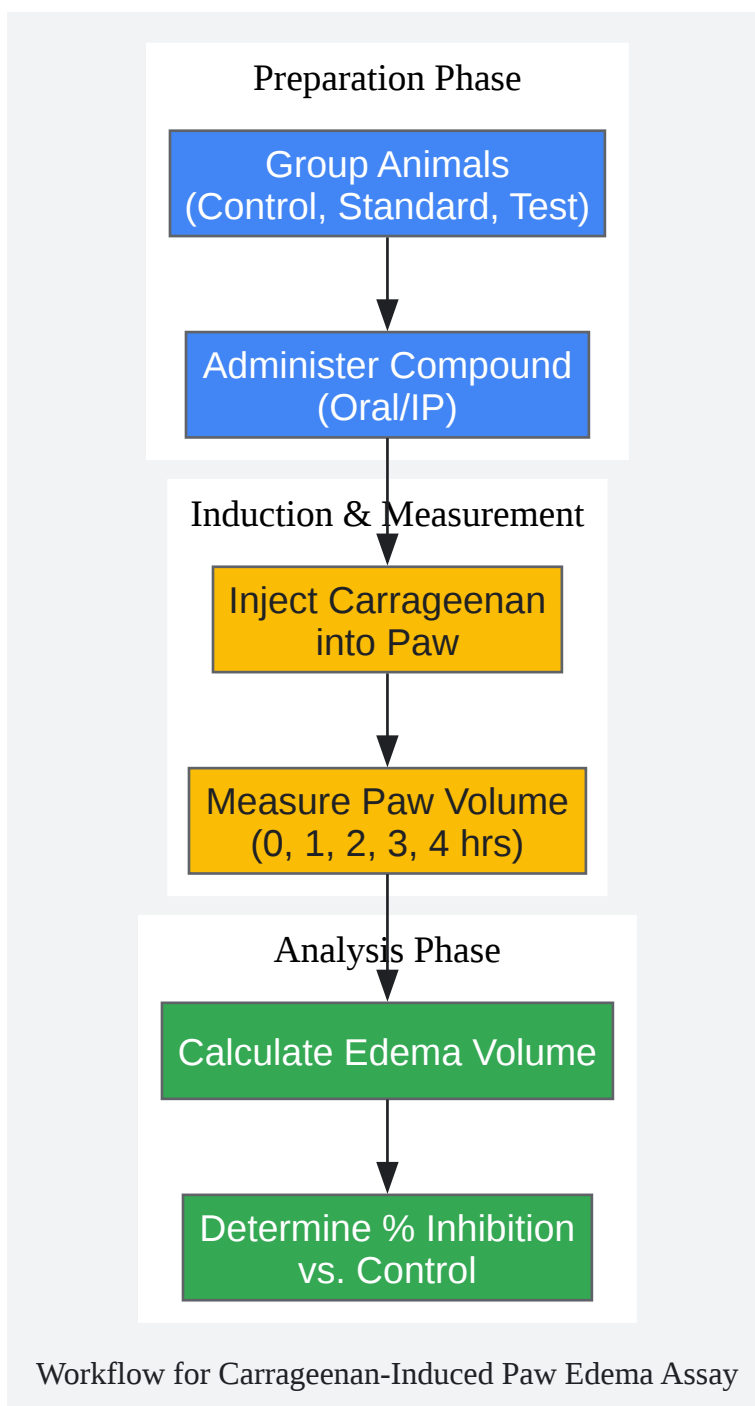
Core Synthesis Strategies

The synthesis of the 1,3,4-oxadiazole ring is well-established, with several efficient methods available to researchers. Common strategies often involve the cyclization of intermediates derived from carboxylic acids and hydrazides. Key methods include the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride, and the oxidative cyclization of acylhydrazones.[1][9][10] Direct reactions of carboxylic acids

with N-isocyaniminotriphenylphosphorane also provide an effective route to 2,5-disubstituted 1,3,4-oxadiazoles.^[10]^[11]







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